4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one
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Overview
Description
4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one typically involves the acylation of piperazine derivatives. One common method includes the reaction of piperazine with benzoyl chloride under basic conditions to form the benzoylpiperazine intermediate. This intermediate is then reacted with 6-methyl-1H-pyridin-2-one in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one: Known for its antimicrobial and anticancer potential.
4-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl-2H-phthalazin-1-one: Another piperazine derivative with similar applications.
Ethyl 2,5-dimethyl-5-(4-(2,6,6-trimethyl-4-oxo-2,3,4,5,6,7-hexahydrobenzofuran-2-carbonyl)piperazine-1-carbonyl)-4,5-dihydrofuran-3-carboxylate: Studied for its acetylcholinesterase inhibition properties.
Uniqueness
This compound stands out due to its unique combination of a benzoylpiperazine moiety and a pyridinone ring, which contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-11-15(12-16(22)19-13)18(24)21-9-7-20(8-10-21)17(23)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVLMGBKGUCCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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